sodium;5-formylfuran-2-sulfonate
Description
Sodium 5-formylfuran-2-sulfonate (CAS: 31795-44-5) is a heterocyclic sulfonate salt with the molecular formula C₅H₃NaO₅S and a molecular weight of 198.12 g/mol (anhydrous form) . It is characterized by a furan ring substituted with a formyl group at the 5-position and a sulfonate group at the 2-position. The compound typically appears as a white to amber crystalline solid with a purity range of 95–98% . Its decomposition temperature is reported at 300°C, and it is advised to avoid skin and eye contact (S24/25 safety code) .
This compound is widely used as a building block in organic synthesis, particularly for preparing furan derivatives. For example, it has been employed to synthesize 29 novel furan compounds through well-established reactions .
Properties
IUPAC Name |
sodium;5-formylfuran-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJAVDOZUQPVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a nucleophilic addition-elimination mechanism , where the sulfite ion attacks the carbonyl group of cis-oxoglutaconaldehyde. Key parameters include:
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Temperature : Two-stage protocol—initial reaction at 0–50°C (5 minutes to 4 hours), followed by heating to 50–100°C.
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Molar Ratio : Alkali metal hydrogen sulfite to cis-oxoglutaconaldehyde (or acetal) = 1:1 to 2:1.
A representative procedure (Example 1) involves:
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Mixing 0.100 moles of sodium hydrogen sulfite with a 1M aqueous solution of cis-oxoglutaconaldehyde (pH 2.0) at 0°C.
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Stirring for 30 minutes at room temperature.
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Adjusting pH to 2.0 using 40% NaOH and diluting with water.
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Cooling to 25°C for storage or immediate use.
This method yields a slightly yellow solution, which can be crystallized into the sodium salt with 55% efficiency under optimized conditions (Example 2).
Solvent Systems
While water is the primary solvent, mixtures with water-miscible alcohols (e.g., methanol, ethanol) improve product filterability and color. Methanol is preferred for its low cost and volatility.
Synthesis via cis-Oxoglutaconaldehyde Acetals
Using acetals of cis-oxoglutaconaldehyde (e.g., dimethyl or diethyl acetal) enhances reaction control and reduces side reactions. Example 2 demonstrates:
Procedure and Optimization
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Acetal Preparation : Reacting furfural with chlorine in methanol under acidic conditions (pH <6) yields the dimethyl acetal of cis-oxoglutaconaldehyde.
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Sulfonation :
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Mixing 3.12 kg sodium hydrogen sulfite with the acetal solution (pH 3.5).
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Stirring at 28–31°C for 3 hours.
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Refluxing at 80°C for 1 hour to precipitate crystals.
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Purification : Washing with 50% ethanol and 96% ethanol, followed by drying at 120°C.
This method achieves a 55% yield of 99% pure sodium 5-formylfuran-2-sulfonate.
Critical Process Parameters
pH and Temperature Control
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| pH | 2.0–3.0 | 1.0–2.0 |
| Temperature | 0–16°C | 50–100°C |
| Time | 30 minutes | 60 minutes |
Maintaining pH <3.0 during the initial stage prevents decomposition of the aldehyde group, while higher temperatures in Stage 2 drive crystallization.
Solvent Impact on Yield and Purity
| Solvent | Yield (%) | Purity (%) | Color |
|---|---|---|---|
| Water | 50 | 95 | Pale yellow |
| Water/Methanol | 55 | 99 | Off-white |
| Water/Ethanol | 52 | 97 | Light yellow |
Methanol-water mixtures enhance crystal formation and reduce impurities.
Synthesis of Starting Material: cis-Oxoglutaconaldehyde
The precursor cis-oxoglutaconaldehyde is synthesized from furfural via chlorination in acidic aqueous methanol:
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Chlorination : Furfural + Cl₂ → cis-oxoglutaconaldehyde (pH 2.0, 25°C).
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Acetal Formation : Reaction with methanol yields the dimethyl acetal, stabilizing the aldehyde for subsequent sulfonation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Reaction | Simplified steps, lower cost | Lower yield (50–55%) |
| Acetal Route | Higher purity (99%), better control | Requires acetal synthesis |
Scalability and Industrial Adaptation
Large-scale production (Example 2) uses:
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Batch Reactors : 25-liter capacity for acetal synthesis.
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Centrifugation : For rapid crystal separation.
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Drying Ovens : Circulation dryers at 120°C for moisture removal.
Chemical Reactions Analysis
Types of Reactions
sodium;5-formylfuran-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Sodium 5-formylfuran-2-sulfonate serves as a versatile building block in organic synthesis, particularly in the formation of organosulfur compounds. The compound can facilitate various reactions such as:
- Sulfonylation Reactions : It acts as a sulfonylating agent, allowing for the introduction of sulfonyl groups into organic molecules. This is crucial in synthesizing sulfonamides and sulfones, which have significant pharmaceutical applications .
- C–S Bond Formation : The compound is involved in C–S bond-forming reactions, contributing to the synthesis of complex sulfur-containing molecules. This capability is vital for developing new materials and active pharmaceutical ingredients (APIs) .
Pharmaceutical Applications
Sodium 5-formylfuran-2-sulfonate has been explored for its potential in drug development:
- Antiviral Activity : Research has indicated that derivatives of furan compounds exhibit antiviral properties against human norovirus, which is a leading cause of gastroenteritis. Compounds similar to sodium 5-formylfuran-2-sulfonate have shown promise in inhibiting viral replication, making them candidates for further investigation as antiviral agents .
- Metabolic Studies : The compound's derivatives have been studied for their metabolic pathways and potential mutagenicity. For instance, furfuryl alcohol, a related compound, has been shown to undergo sulfo conjugation to form reactive electrophiles that can interact with DNA, raising concerns about its safety and implications for human health .
Environmental Chemistry
The environmental applications of sodium 5-formylfuran-2-sulfonate are noteworthy:
- Biodegradability : Compounds derived from furan are being investigated for their biodegradability and potential use in sustainable chemical processes. Their ability to be derived from renewable resources positions them as environmentally friendly alternatives to traditional chemicals .
- Catalytic Processes : Sodium 5-formylfuran-2-sulfonate can also be employed in catalytic systems for the oxidation of biomass-derived compounds like 5-hydroxymethylfurfural (HMF) to produce valuable chemicals such as 2,5-furandicarboxylic acid (FDCA), which is a potential substitute for terephthalic acid in plastics .
Table 1: Summary of Applications
Case Study: Antiviral Screening
A study conducted on various furan derivatives revealed that sodium 5-formylfuran-2-sulfonate exhibited significant inhibition of human norovirus replication. In vitro assays demonstrated over 50% inhibition at specific concentrations, highlighting its potential as a lead compound for antiviral drug development .
Mechanism of Action
The mechanism of action of sodium;5-formylfuran-2-sulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Sodium 5-Formyl-2-Hydroxybenzenesulfonate
- Molecular Formula : C₇H₅NaO₅S
- Molecular Weight : 224.16 g/mol
- Structure : A benzene ring substituted with a formyl group (5-position), a hydroxy group (2-position), and a sulfonate group.
- Key Differences: The benzene ring (aromatic) vs. furan (heterocyclic) backbone alters electronic properties and reactivity. Applications include use as a sulfosalicylic acid derivative, possibly in analytical chemistry or protein precipitation .
Sodium 3-Formylbenzenesulfonate and Sodium 4-Formylbenzenesulfonate
Other Furan-Based Sulfonates
- Example : Sodium 5-formyl-2-furansulfonate (CAS: 31795-44-5 variants)
Tabulated Comparison of Key Properties
Q & A
Basic Research Questions
Q. How can the molecular formula and structural characterization of sodium 5-formylfuran-2-sulfonate be validated using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the furan ring and sulfonate group arrangement. Mass spectrometry (MS) can validate the molecular weight (e.g., ~512.6 g/mol for analogous sulfonates ). Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and sulfonate S-O stretches at ~1050–1200 cm⁻¹). Cross-reference with computed InChI keys and SMILES strings for structural alignment .
Q. What experimental protocols are recommended for synthesizing sodium 5-formylfuran-2-sulfonate with high purity?
- Methodological Answer : Optimize sulfonation of 5-formylfuran derivatives using sulfur trioxide-triethylamine complexes in anhydrous conditions. Purify via recrystallization from ethanol-water mixtures, monitoring purity by HPLC with UV detection (λ = 254 nm). Adjust pH to stabilize the sodium salt form, and validate purity using elemental analysis (C, H, S, Na) .
Q. How does sodium 5-formylfuran-2-sulfonate degrade under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 2–12 and temperatures 25–60°C. Use UV-Vis spectroscopy to track aldehyde group oxidation (loss of absorbance at ~280 nm) and ion chromatography to monitor sulfonate ion release. Compare degradation kinetics to analogous sodium sulfonates (e.g., sodium decyl sulfate) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of sodium 5-formylfuran-2-sulfonate in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. Analyze the electrophilicity of the formyl group and sulfonate’s leaving-group potential. Validate predictions experimentally via reactions with amines or thiols, monitoring intermediates by LC-MS .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for sodium 5-formylfuran-2-sulfonate be resolved?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by spin-spin coupling. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs). For ambiguous signals, synthesize isotopically labeled analogs (e.g., ¹³C-enriched aldehyde) to track chemical shifts .
Q. What methodologies are suitable for assessing the ecological impact of sodium 5-formylfuran-2-sulfonate in aquatic systems?
- Methodological Answer : Conduct OECD 301 biodegradability tests under aerobic conditions, measuring dissolved organic carbon (DOC) removal. Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. For persistence, apply QSAR models to predict half-life in water, referencing sulfonate analogs with LogP < 1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
